2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid
Overview
Description
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Propanoic Acid Derivative: The protected amino group is then coupled with 2-fluoro-4-methylphenylacetic acid using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (EDC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The BOC protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the BOC group.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines, thiols
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation
Major Products Formed
Deprotected Amino Acid: Removal of the BOC group yields the free amino acid derivative.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of protease inhibitors and other enzyme inhibitors.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to natural amino acids.
Mechanism of Action
The mechanism of action of 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC group provides steric protection, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The fluoro and methyl groups enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-Butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid
- 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid
- 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-chlorophenyl)propanoic acid
Uniqueness
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid is unique due to the presence of both the fluoro and methyl groups on the phenyl ring, which confer distinct electronic and steric properties. These modifications can significantly influence the compound’s reactivity and binding interactions, making it a valuable tool in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-(2-fluoro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-9-5-6-10(11(16)7-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLLJXCILKMPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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